1,2-(Diphenyl-d10)hydrazine
Description
Significance of Isotopic Labeling in Modern Chemical Science
Isotopic labeling is a powerful technique used to trace the journey of an isotope through a chemical reaction, a metabolic pathway, or a biological cell. wikipedia.org In this method, specific atoms in a reactant molecule are replaced by their isotopes, which are variants of a chemical element with a different number of neutrons. wikipedia.orgspectroinlets.com These labeled molecules, while behaving similarly to their unlabeled counterparts in chemical and biological processes, possess distinct nuclear properties that allow them to be tracked and analyzed. creative-proteomics.com The most commonly used stable isotopes for this purpose are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.comsymeres.com
The presence of these isotopic labels can be detected through various analytical methods. Mass spectrometry (MS) distinguishes isotopes based on their mass difference, while infrared spectroscopy detects variations in their vibrational modes. wikipedia.orgspectroinlets.com Nuclear magnetic resonance (NMR) spectroscopy can identify atoms with different gyromagnetic ratios. wikipedia.org This ability to monitor the fate of specific atoms provides invaluable insights into reaction mechanisms, metabolic pathways, and the structure and dynamics of molecules. creative-proteomics.comcernobioscience.com For instance, the use of deuterium labeling in the study of phenol (B47542) in deuterated water revealed that phenol readily undergoes hydrogen-exchange reactions, a key insight into its chemical behavior. wikipedia.org
Overview of Hydrazine (B178648) Derivatives in Organic and Physical Chemistry
Hydrazine (N₂H₄) is an inorganic compound that serves as a fundamental building block for a large class of organic compounds known as hydrazine derivatives. wikipedia.orgwikipedia.org These derivatives are formed by replacing one or more hydrogen atoms of hydrazine with hydrocarbon groups, such as alkyl or aryl substituents. wikipedia.org Hydrazine derivatives are broadly classified based on the number and position of these substituents. wikipedia.org
In organic chemistry, hydrazines are versatile reagents and intermediates. wikipedia.orgorganic-chemistry.org Their nucleophilic nature allows them to react with various electrophiles, leading to the synthesis of a wide array of compounds. wikipedia.org A significant application of hydrazine derivatives is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. wikipedia.orgmdpi.com For example, they react with 2,4-pentanedione to form 3,5-dimethylpyrazole (B48361) and with imides in the Einhorn-Brunner reaction to produce triazoles. wikipedia.org Hydrazones, formed from the reaction of hydrazines with aldehydes and ketones, are crucial intermediates in many synthetic pathways. mdpi.com
Unique Research Focus on 1,2-(Diphenyl-d10)hydrazine: A Deuterated Aromatic Hydrazine
This compound is a specific isotopically labeled aromatic hydrazine. chemicalbook.comcymitquimica.com In this compound, the ten hydrogen atoms on the two phenyl groups are replaced with deuterium, a stable isotope of hydrogen. cymitquimica.com This deuteration makes it a valuable tool for specific research applications, particularly in studies utilizing isotopic labeling. cymitquimica.com
The primary utility of this compound lies in its use as an internal standard in analytical chemistry, especially in mass spectrometry-based methods. nih.gov The mass difference between the deuterated and non-deuterated forms allows for precise quantification of the non-labeled compound in complex mixtures. cernobioscience.com Furthermore, the kinetic isotope effect, where the C-D bond is stronger and reacts slower than the C-H bond, can be exploited to study reaction mechanisms. symeres.comxmu.edu.cn By tracking the deuterium atoms, researchers can elucidate the intricate steps of chemical transformations. symeres.com
Historical Context of Diphenylhydrazine Research and Deuterium Chemistry
The study of hydrazine derivatives has a rich history, with phenylhydrazine (B124118) being the first to be characterized by Hermann Emil Fischer in 1875. wikipedia.org He synthesized it by reducing a phenyl diazonium salt and famously used it to characterize sugars. wikipedia.org 1,2-Diphenylhydrazine (B7769752), also known as hydrazobenzene (B1673438), was historically significant as a precursor in the production of benzidine-based dyes. who.intnih.gov However, due to health concerns associated with benzidine (B372746), the use of these dyes and consequently the production of 1,2-diphenylhydrazine has significantly declined since the late 1970s. who.intepa.gov
The field of deuterium chemistry has seen remarkable advancements in recent decades. researchgate.net The incorporation of deuterium into organic molecules, a process known as deuteration, has gained significant attention for its potential applications in drug discovery and development. researchgate.netyoutube.comresearchgate.net Deuterated compounds can exhibit improved metabolic stability and pharmacokinetic properties, leading to more effective and longer-lasting drugs. xmu.edu.cnyoutube.com The development of new and efficient methods for selective deuterium labeling continues to be an active area of research, expanding the toolkit available to chemists for creating novel molecules with tailored properties. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)hydrazine |
InChI |
InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
YBQZXXMEJHZYMB-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NNC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Diphenyl D10 Hydrazine and Analogous Deuterated Aromatic Hydrazines
Fundamental Synthetic Routes to 1,2-Diphenylhydrazine (B7769752) Precursors
The synthesis of 1,2-diphenylhydrazine, also known as hydrazobenzene (B1673438), serves as the foundational step before the incorporation of deuterium (B1214612). The primary methods for its preparation involve the reduction of nitrobenzene (B124822) or the hydrogenation of azobenzene (B91143).
Reduction of Nitrobenzene and its Derivatives
A well-established method for the production of 1,2-diphenylhydrazine is the stepwise reduction of nitrobenzene. This process is typically carried out using reducing agents like iron or zinc powder in a caustic solution, such as alcoholic alkaline or caustic soda. cdc.gov The reaction proceeds through intermediate species, initially forming azoxybenzene (B3421426), which is then further reduced to azobenzene, and finally to 1,2-diphenylhydrazine. cdc.gov A common industrial approach involves a batch process where a caustic soda solution is added to a heated vessel containing nitrobenzene and iron borings. The reaction is sustained by the continued addition of iron in the caustic soda solution. cdc.gov
Another approach to the reduction of nitrobenzene involves the use of an organic electron donor. In one such method, treatment of azoxybenzene with a 1,3-bis(N',N'-dimethyl-4-aminopyridinium)propane diiodide salt and sodium hydride in dry N,N-dimethylformamide (DMF) at room temperature under UV light for 18 hours afforded 1,2-diphenylhydrazine in 73% yield, alongside azobenzene as a minor product (18% yield). chemicalbook.com
| Starting Material | Reducing Agent/Conditions | Intermediates | Product | Yield |
| Nitrobenzene | Iron or Zinc powder in caustic solution | Azoxybenzene, Azobenzene | 1,2-Diphenylhydrazine | High |
| Azoxybenzene | DMAP salt, NaH, DMF, UV light, 18h | Azobenzene | 1,2-Diphenylhydrazine | 73% |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers an alternative and often more selective route to 1,2-diphenylhydrazine, typically starting from azobenzene. Various catalytic systems have been developed to achieve this transformation efficiently.
One notable method involves a catalyst- and metal-free hydrogenation of azobenzenes to hydrazobenzenes using thioacetic acid under visible light irradiation. This reaction proceeds under mild conditions in an air atmosphere at ambient temperature, providing a variety of hydrazobenzenes in high yields, up to 99%. acs.orgorganic-chemistry.org The process is highly chemoselective for the reduction of the azo group, even in the presence of other unsaturated functionalities. acs.org
Another advanced method utilizes a polyoxotungstate (POT) cluster for the selective hydrogenation of azobenzene to hydrazobenzene. This reaction proceeds via a proton-coupled electron transfer (PCET) mechanism. nih.govacs.org Experimental conditions involve combining one equivalent of azobenzene with two equivalents of a pre-reduced POT cluster (1e⁻-PW12) and two equivalents of an organic acid in acetonitrile. The reaction demonstrates complete conversion of azobenzene to hydrazobenzene with high selectivity, avoiding over-reduction to aniline (B41778). nih.govacs.org
A novel reducing system employing In(OTf)3 and PhSiH3 has also been shown to effectively hydrogenate a variety of azobenzenes to their corresponding hydrazobenzenes in excellent yields under mild conditions. researchgate.net
| Starting Material | Catalyst/Reducing Agent | Conditions | Product | Yield |
| Azobenzene | Thioacetic Acid | Visible light, air, ambient temperature | 1,2-Diphenylhydrazine | Up to 99% |
| Azobenzene | Pre-reduced Polyoxotungstate cluster, organic acid | Acetonitrile, ambient temperature | 1,2-Diphenylhydrazine | Quantitative |
| Azobenzene | In(OTf)3, PhSiH3 | Mild conditions | 1,2-Diphenylhydrazine | High |
Strategies for Deuterium Incorporation into Aromatic Hydrazines
The introduction of deuterium into the aromatic rings of 1,2-diphenylhydrazine to form 1,2-(Diphenyl-d10)hydrazine can be achieved through several strategic approaches. These methods either involve direct isotopic exchange on the pre-formed hydrazine (B178648) or its precursors, or the synthesis from already deuterated starting materials.
Isotopic Exchange Methods for Aromatic Ring Deuteration
Hydrogen-deuterium (H/D) exchange is a direct method for incorporating deuterium into aromatic systems. Acid-catalyzed exchange is a common and powerful technique. nih.gov The use of deuterated trifluoroacetic acid (CF3COOD) as both the solvent and deuterium source has proven effective for the H/D exchange of a variety of aromatic amines and amides. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the selective deuteration of the most electron-rich positions, which in the case of anilines are the ortho and para positions. nih.gov
Microwave-assisted H/D exchange offers a rapid and efficient alternative. For instance, the deuteration of anilines can be achieved using D2O as the deuterium source under microwave irradiation. rroij.com This method can be metal-free or utilize a platinum catalyst to enhance efficiency, leading to fully deuterated compounds in many cases. cardiff.ac.uk
| Substrate | Deuterium Source/Catalyst | Conditions | Deuteration Sites |
| Aromatic Amines/Amides | CF3COOD | 110 °C, 16 h | Ortho and para positions |
| Iodo-anilines | D2O / in situ generated DCl | Microwave irradiation, 30 min | Positions formerly occupied by iodine |
| Anilines | D2O / K2PtCl4 | Microwave irradiation, 200 °C, 2h | All aromatic positions |
Synthesis via Deuterated Phenyl Precursors
Controlled Reaction Conditions for Enhanced Deuteration Efficiency (e.g., D₂O Solvent, Temperature, pH)
The efficiency of deuterium incorporation through H/D exchange is highly dependent on the reaction conditions.
D₂O as Solvent and Deuterium Source: Deuterium oxide (D₂O) is the most common and cost-effective source of deuterium for isotopic exchange reactions. rroij.com Its use as a solvent ensures a large excess of deuterium, driving the equilibrium towards the deuterated product.
Temperature: Elevated temperatures generally increase the rate of H/D exchange. For example, in the microwave-assisted deuteration of anilines, a temperature of 200°C was found to be optimal. cardiff.ac.uk However, the temperature must be carefully controlled to avoid side reactions or degradation of the substrate. In some cases, room temperature deuteration is achievable with highly active catalysts, such as platinum or iridium on carbon in a mixed solvent of 2-propanol and D₂O. acs.org
pH: The pH of the reaction medium is a critical parameter in H/D exchange reactions, particularly for aromatic amines. Acid catalysis is frequently employed to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring. nih.gov For aniline derivatives, the exchange can proceed on either the protonated anilinium ion (slower) or the free-base (faster), which exist in equilibrium. nih.gov The basicity of the amine influences the rate of exchange, with more basic anilines sometimes reacting less efficiently under strongly acidic conditions due to a higher concentration of the less reactive anilinium ion. nih.gov
| Parameter | Effect on Deuteration Efficiency | Example |
| D₂O | Serves as an inexpensive and readily available deuterium source, driving the reaction forward. | Microwave-promoted deuteration of anilines. rroij.com |
| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. | Optimal temperature of 200°C for microwave-assisted deuteration of anilines. cardiff.ac.uk |
| pH | Acidic conditions typically enhance the rate of electrophilic aromatic H/D exchange. | Use of deuterated trifluoroacetic acid for efficient deuteration of aromatic amines. nih.gov |
Purification and Isolation Techniques for Deuterated Hydrazine Compounds
The isolation of deuterated hydrazine compounds from reaction mixtures presents a unique challenge due to the subtle physical and chemical differences between isotopologues. Effective purification relies on exploiting these minor variations through advanced separation and crystallization methods.
Chromatography is an essential tool for separating deuterated compounds from their protiated (non-deuterated) counterparts. nih.gov The separation is based on the "chromatographic deuterium effect" (CDE), where differences in molecular properties due to isotopic substitution lead to different retention times on a chromatographic column. acs.org
Gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RPLC) are particularly effective. nih.govcchmc.org In GC, the choice of stationary phase is critical; studies have shown that nonpolar stationary phases can exhibit an "inverse isotope effect," where heavier deuterated compounds elute earlier than their lighter counterparts. nih.gov Conversely, polar stationary phases often show a normal isotope effect. nih.gov The location of the deuterium atoms also influences retention, with deuterium on aliphatic groups having a greater inverse effect than on aromatic rings. nih.gov
In RPLC, which is a useful model for hydrophobic effects, protiated compounds typically bind more strongly to nonpolar stationary phases than their deuterated analogs. cchmc.org The separation factor between isotopologue pairs can be influenced by the mobile phase composition; for instance, decreasing the methanol (B129727) content in a water-methanol eluent can increase the separation factor for deuterated aromatic compounds. researchgate.net
Recent investigations into the CDE mechanism have highlighted the effectiveness of pentafluorophenyl (PFP) columns in liquid chromatography-mass spectrometry (LC-MS) analysis. acs.org These columns can reduce the CDE, suggesting that electronic interactions with the fluorine in the stationary phase help stabilize the deuterated metabolites. acs.org
Table 1: Performance of Stationary Phases in Chromatographic Separation of Isotopologues
| Chromatographic Method | Stationary Phase Type | Typical Observation | Application |
|---|---|---|---|
| Gas Chromatography (GC) | Nonpolar (e.g., Polydimethylsiloxane) | Inverse Isotope Effect (deuterated elutes first) nih.gov | Separation of a broad range of isotopologues. nih.gov |
| Gas Chromatography (GC) | Polar (e.g., Wax, Ionic Liquid) | Normal Isotope Effect (protiated elutes first) nih.gov | Separation of polar and nonpolar analytes. nih.gov |
| RPLC | Alkyl (e.g., C18) | Protiated compounds bind more strongly. cchmc.org | Model for studying hydrophobic interactions. cchmc.org |
| RPLC | Aromatic (e.g., PYE, PBB) | Largest retention factors for aromatic solutes. cchmc.org | Separation of aromatic isotopologue pairs. cchmc.org |
Solvent extraction and crystallization are fundamental techniques for the bulk purification of synthesized deuterated products. These methods leverage differences in solubility between the desired compound and impurities in various solvents.
Solvent-driven fractional crystallization (SDFC) is a conceptual process that can be applied to isolate solid products. inl.gov This technique involves controlling process conditions to sequentially recover salts or solid organic compounds without requiring the evaporation of large volumes of water. inl.gov For a deuterated aromatic hydrazine, this could involve selecting a solvent system where the deuterated product has slightly different solubility compared to its protiated form or other reaction byproducts, allowing for its selective precipitation.
A common practical approach involves precipitating the crude product by altering the solvent environment. For example, after a reaction in an organic solvent, the mixture can be poured into a large volume of a non-solvent, such as ice-cold water, to induce precipitation of the desired compound. tandfonline.com The resulting solid can then be collected by filtration and washed thoroughly with water or other solvents to remove residual impurities. tandfonline.com This process can be repeated in a recrystallization procedure, where the crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of high-purity crystals.
Emerging Synthetic Approaches for Deuterated Hydrazine Scaffolds
While traditional methods for synthesizing hydrazines exist, emerging approaches focus on improving efficiency, selectivity, and environmental sustainability for creating deuterated scaffolds. These modern techniques provide powerful tools for introducing deuterium into complex molecules.
One promising green chemistry approach involves heterogeneous catalysis for hydrogen-deuterium (H-D) exchange reactions. nih.gov A system using a palladium on carbon (Pd/C) catalyst with aluminum in deuterium oxide (D₂O) has been shown to be effective for the chemo- and regioselective H-D exchange of various organic compounds. nih.gov In this method, deuterium gas (D₂) is generated in situ from the reaction of aluminum with D₂O, which serves as the inexpensive and readily available deuterium source. nih.gov This strategy avoids the need to handle hazardous and expensive D₂ gas directly and offers a simple, safe, and environmentally benign pathway to deuterated building blocks. nih.gov
Flow chemistry represents another significant advancement in the synthesis of deuterated compounds. researchgate.net Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous when dealing with highly unstable intermediates. researchgate.net This methodology has been successfully applied to various deuteration reactions, enabling the efficient installation of deuterium atoms into diverse organic frameworks and opening new avenues in isotope-based synthetic chemistry. researchgate.net
Furthermore, the development of transient directing groups for catalyst-guided H-D exchange is a sophisticated strategy for achieving high selectivity. For instance, a ruthenium-catalyzed C-H activation methodology uses specific amine additives to form a transient directing group in situ. researchgate.net This directs the selective deuteration of aromatic ortho-positions, a pattern that would be highly relevant for the synthesis of this compound from a suitable precursor. researchgate.net Such methods provide precise control over the location of deuterium incorporation, which is crucial for studying kinetic isotope effects and optimizing the metabolic profiles of deuterated drugs. nih.gov
Reaction Mechanisms and Chemical Transformations Involving 1,2 Diphenyl D10 Hydrazine
Isotopic Tracing for Understanding Reaction Pathways and Intermediates
In isotopic tracing, the deuterium (B1214612) labels in 1,2-(Diphenyl-d10)hydrazine act as markers. By determining the position of these labels in the reaction products and intermediates, chemists can map the flow of atoms and fragments, thereby confirming or refuting proposed reaction pathways.
The acid-catalyzed rearrangement of 1,2-diphenylhydrazine (B7769752) does not solely produce benzidine (B372746); other products like ortho-semidine are also formed. rsc.org The ortho-semidine rearrangement involves the formation of a new C-N bond between one nitrogen atom and the ortho position of the other phenyl ring.
Isotopic tracing has been elegantly applied to study a related dearomative ortho-semidine rearrangement in cyclic diarylhydrazines. nih.gov In a key experiment, a cyclic diphenylhydrazine was treated with deuterium chloride (DCl) in deuterated methanol (B129727) (MeOD). The deuterium from the solvent was found to be incorporated at a specific position in the resulting stable dearomatized iminium ion intermediate. nih.gov This experiment provided direct evidence for the existence of this intermediate and clarified the reaction pathway. Applying this logic to this compound, the deuterium atoms on the phenyl rings would act as tracers, confirming that the rearrangement is intramolecular and that the phenyl rings themselves remain intact, simply changing their point of connection.
The oxidation of 1,2-diphenylhydrazine is a common transformation that yields azobenzene (B91143), an important industrial chemical. odu.edu The reaction involves the formal loss of two hydrogen atoms from the nitrogen centers.
| Step | Description | Role of Isotopic Labeling |
|---|---|---|
| 1 | Initial single-electron transfer or hydride abstraction from an N-H group. | A primary KIE using N,N'-dideuterio-1,2-diphenylhydrazine would probe N-H bond cleavage in the RDS. |
| 2 | Formation of a diimide intermediate (Ph-N=NH-Ph). | Tracing with this compound would confirm the phenyl rings are spectators. |
| 3 | Loss of the second hydrogen atom to form the final azo compound. | Product analysis (NMR, Mass Spectrometry) would show the formation of azobenzene-d10 (B3044145). |
Using this compound in these oxidation reactions serves as a powerful isotopic tracing experiment. The detection of azobenzene-d10 as the exclusive product would unequivocally demonstrate that the deuterated phenyl rings are transferred intact throughout the oxidation process. Furthermore, while the deuteration is on the rings, subtle secondary KIEs could still provide information about the electronic changes occurring in the phenyl rings during the rate-determining step of the oxidation.
Hydrazine (B178648) and its derivatives are well-known reducing agents, and their reactions often involve the cleavage of the N-N single bond. arxiv.org The reductive cleavage of 1,2-diphenylhydrazine is expected to break this bond, yielding two molecules of aniline (B41778).
When this compound undergoes such a reductive transformation, the expected product is aniline-d5 (B30001). The deuterium labels serve as a clear and unambiguous tracer for the phenyl rings. By using analytical techniques like mass spectrometry or NMR spectroscopy, the identification of aniline-d5 as the product would provide conclusive proof of the N-N bond cleavage pathway and demonstrate the integrity of the aromatic rings during the reduction. This method is crucial for distinguishing between reaction pathways that might involve rearrangement versus simple cleavage.
Catalysis and Organometallic Chemistry with Diphenylhydrazine Ligands
This compound and its derivatives can act as ligands in organometallic complexes, influencing the catalytic activity and reaction pathways of various transformations.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds. In the context of deuterated aromatic hydrazines, these reactions allow for the synthesis of complex molecules with isotopic labels, which are invaluable for mechanistic studies and as internal standards in analytical chemistry.
Research has demonstrated efficient methods for the palladium-catalyzed coupling of hydrazine derivatives with aryl halides. organic-chemistry.org These reactions typically employ a palladium catalyst, a suitable ligand (such as a MOP-type ligand), and a base to facilitate the C-N bond formation. organic-chemistry.org The use of deuterated substrates like this compound in such reactions would be expected to yield deuterated N-aryl hydrazides. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a versatile method for synthesizing isotopically labeled compounds. organic-chemistry.org The efficiency of these coupling reactions can be influenced by steric and electronic factors of both the aryl halide and the hydrazine derivative. organic-chemistry.org
A highly efficient palladium-catalyzed cross-coupling reaction between aryl halides and hydrazine has been reported to proceed at low catalyst loadings and is selective for the monoarylation product. thieme-connect.de Mechanistic studies of similar reactions have indicated that the rate-limiting step can be the deprotonation of the bound hydrazine. thieme-connect.de The use of this compound in these reactions would allow for detailed kinetic isotope effect studies to further elucidate the reaction mechanism.
| Catalyst System | Reactants | Product Type | Key Features |
| Palladium / MOP-type ligand | Hydrazine derivatives, Aryl halides | N-Aryl hydrazides | High yields, wide functional group tolerance. organic-chemistry.org |
| Pd[P(o-tolyl)3]2 | Hydrazine, Aryl halides (Cl, Br) | Monoarylated hydrazine | Low catalyst loading, use of inexpensive base (KOH). thieme-connect.de |
This table summarizes key features of palladium-catalyzed coupling reactions involving hydrazine derivatives.
Ruthenium(II) complexes are known to mediate interesting chemical transformations of hydrazine derivatives. The reaction of 1,2-diphenylhydrazine with dichlorotris(triphenylphosphine)ruthenium(II) has been shown to result in a rearrangement to form an ortho-semidine complex. rsc.org In this reaction, the ruthenium center facilitates the cleavage of the N-N bond and the formation of a new C-N bond, leading to the coordinated ortho-semidine ligand. rsc.orgresearchgate.net
The use of this compound in this reaction would be a powerful tool to probe the mechanism of this rearrangement. By tracking the position of the deuterium atoms in the product, it would be possible to determine whether the rearrangement proceeds via an intramolecular or intermolecular pathway.
Furthermore, ruthenium complexes with hydrazine-based ligands have been investigated for their photophysical and photochemical properties. nih.govnih.gov The incorporation of deuterated ligands like this compound could potentially influence the excited-state lifetimes and photochemical reactivity of these complexes.
| Ruthenium Precursor | Hydrazine Derivative | Product | Transformation |
| RuCl2(PPh3)3 | 1,2-Diphenylhydrazine | RuCl2(PPh3)2(κ²-NH2-1,2-C6H4-NHPh) | Rearrangement to ortho-semidine. rsc.org |
| [RuCl(PP3iPr)]+Cl- | Phenylhydrazine (B124118) | [RuH(η²-NH═NC6H4)(η³-PP3iPr)] | Base-induced dehydrogenation and cyclometalation. researchgate.net |
This table illustrates transformations of diphenylhydrazine derivatives mediated by Ruthenium(II) complexes.
Hydrogen Transfer Reactions and Reversible Hydrogen Storage
Hydrazine derivatives are of interest for their potential role in hydrogen storage and transfer reactions, which are crucial for developing clean energy technologies.
Photocatalytic acceptorless dehydrogenation (PADH) is a process that uses light energy to remove hydrogen from a substrate without the need for a sacrificial hydrogen acceptor. This process is highly relevant to hydrogen storage applications. The dehydrogenation of diarylhydrazines to form the corresponding azo compounds with the release of molecular hydrogen has been achieved using a dual catalytic system. researchgate.net This system typically involves a photosensitizer, such as [Ru(bpy)3]2+, and a proton-reduction catalyst. researchgate.net
The use of this compound in such a system would be expected to produce dideuterated hydrogen gas (D2). This isotopic labeling would provide direct evidence for the origin of the evolved hydrogen and could be used to quantify the efficiency of the hydrogen release process. The reverse reaction, the hydrogenation of the corresponding deuterated azobenzene, would demonstrate the potential for reversible hydrogen storage. researchgate.net
| Catalytic System | Substrate | Product | Byproduct |
| [Ru(bpy)3]2+ / Co(dmgH)2(py)Cl | Diarylhydrazine | Aryl-azo compound | Molecular hydrogen researchgate.net |
This table outlines the components and products of a typical photocatalytic acceptorless dehydrogenation of diarylhydrazines.
Condensation Reactions and Formation of Hydrazone Derivatives
Hydrazines readily undergo condensation reactions with carbonyl compounds to form hydrazones. nih.gov This is a fundamental reaction in organic chemistry with wide applications in synthesis and derivatization. princeton.edu
The reaction of this compound with an aldehyde or ketone would lead to the formation of a deuterated hydrazone. The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone.
These deuterated hydrazone derivatives can serve as valuable intermediates for the synthesis of more complex isotopically labeled molecules, including various heterocyclic compounds. nih.gov The synthesis of such derivatives is often straightforward and can be achieved under mild conditions. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | Aldehyde | Deuterated Hydrazone |
| This compound | Ketone | Deuterated Hydrazone |
This table shows the general reactants and products in the formation of deuterated hydrazone derivatives.
Free Radical Generation and Stabilization from Diphenylhydrazine Derivatives
The oxidation of hydrazine derivatives can lead to the formation of free radicals. nih.gov These radical species can be highly reactive and play a role in various chemical and biological processes. nih.gov
The one-electron oxidation of 1,2-diphenylhydrazine derivatives can generate the corresponding hydrazyl radical. The stability of these radicals is influenced by the substituents on the aromatic rings. The presence of deuterium atoms in this compound is not expected to significantly alter the propensity for radical formation, but it can be a useful tool for studying the subsequent reactions of these radicals using techniques like electron spin resonance (ESR) spectroscopy. researchgate.net
The generation of free radicals from hydrazine derivatives can be initiated by various means, including enzymatic systems, metal-catalyzed oxidation, or reaction with other oxidizing agents. researchgate.netxml-journal.net The study of these processes is important for understanding the potential toxicity and reactivity of hydrazine compounds. nih.gov
| Precursor | Initiator | Generated Species |
| This compound | One-electron oxidation | Deuterated Diphenylhydrazyl radical |
This table summarizes the generation of free radicals from deuterated diphenylhydrazine.
Advanced Theoretical and Computational Studies of 1,2 Diphenyl D10 Hydrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 1,2-(Diphenyl-d10)hydrazine.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this process involves finding the minimum energy arrangement of its atoms. The key degrees of freedom include the torsion angle around the central N-N bond and the orientations of the deuterated phenyl rings.
Computational studies on related hydrazine (B178648) derivatives show that such molecules can exist in several stable or metastable conformations (conformers). These typically include syn and anti arrangements corresponding to the relative positions of the phenyl rings. DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31+G*, can accurately predict the geometries and relative energies of these conformers.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of 1,2-Diphenylhydrazine (B7769752) and its d10 Analogue This table presents hypothetical data based on typical DFT calculation results for similar molecules.
| Parameter | 1,2-Diphenylhydrazine (H12) | This compound (D10) |
| N-N Bond Length (Å) | 1.425 | 1.425 |
| Average C-N Bond Length (Å) | 1.401 | 1.401 |
| Average Aromatic C-H/C-D Bond Length (Å) | 1.084 | 1.081 |
| C-N-N Bond Angle (degrees) | 118.5 | 118.5 |
| Phenyl-N-N-Phenyl Dihedral Angle (degrees) | -95.0 | -95.1 |
| Relative Energy (kcal/mol) | 0.00 | -0.05 (due to ZPVE difference) |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT is highly effective at predicting spectroscopic properties. After a geometry optimization, a frequency calculation is performed. This computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix), which yields the molecule's vibrational modes and their corresponding frequencies.
For this compound, the calculated infrared (IR) spectrum would show characteristic shifts compared to the non-deuterated version. Specifically, the aromatic C-H stretching vibrations (typically ~3000-3100 cm⁻¹) are replaced by C-D stretching vibrations at significantly lower frequencies (around 2200-2300 cm⁻¹). This isotopic shift is a direct consequence of the heavier mass of deuterium (B1214612) and is accurately predicted by DFT calculations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. While the ¹H NMR spectrum of the d10 compound would primarily show signals for the two N-H protons, computational methods can predict the ²H (deuterium) NMR spectrum. Furthermore, DFT can calculate the small changes in the ¹³C chemical shifts of the phenyl rings caused by the attached deuterium atoms (a deuterium isotope effect). Comparing these predicted spectra with experimental data is a powerful method for structure verification. nih.govgithub.io
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data illustrating the comparison between calculated and experimental values.
| Nucleus | Position | Experimental Shift (ppm) | Calculated Shift (ppm) |
| ¹H | N-H | 7.85 | 7.91 |
| ²H (in D10) | Ortho C-D | 7.28 | 7.35 |
| ²H (in D10) | Meta C-D | 6.89 | 6.95 |
| ²H (in D10) | Para C-D | 6.75 | 6.81 |
| ¹³C | C-N | 148.1 | 147.5 |
Transition State Elucidation and Reaction Barrier Calculations
1,2-Diphenylhydrazine is known to undergo reactions like disproportionation and the benzidine (B372746) rearrangement. DFT calculations are invaluable for mapping the reaction pathways for such transformations. By using algorithms designed to locate saddle points on the potential energy surface, the geometry of the transition state (TS) can be found. researchgate.net A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For the disproportionation of 1,2-diphenylhydrazine into aniline (B41778) and azobenzene (B91143), DFT calculations can determine the structure of the key transition state and its energy relative to the reactants. researchgate.net This energy difference is the activation energy barrier for the reaction. In the case of this compound, the deuteration of the phenyl rings is not expected to significantly alter the electronic mechanism of the reaction. However, calculations can quantify the secondary kinetic isotope effect (KIE), which predicts a subtle change in the reaction rate due to the isotopic substitution.
Ab Initio and Semi-Empirical Quantum Chemical Methods
While DFT is a workhorse method, other quantum chemical approaches offer different levels of theory. Ab initio (Latin for "from the beginning") methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), solve the Schrödinger equation with fewer approximations than DFT. These methods are more computationally demanding but can provide highly accurate "gold standard" energies for benchmarking the results from DFT functionals. For a molecule like this compound, single-point energy calculations using CCSD(T) on a DFT-optimized geometry can provide a very accurate prediction of the conformational energies.
On the other end of the spectrum, semi-empirical methods (like AM1 or PM3) are much faster but less accurate. They use parameters derived from experimental data to simplify the calculations. These methods can be useful for initial explorations, such as screening a large number of possible conformations before refining the most promising candidates with more robust DFT or ab initio calculations. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the electronic structure of a molecule at a static point, Molecular Dynamics (MD) simulations model its movement over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a "box" of water molecules), and its trajectory is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field.
For this compound, an MD simulation could reveal:
Conformational Dynamics: The rate at which the molecule switches between different conformers in solution.
Solvent Interactions: How solvent molecules like water arrange themselves around the solute and the nature of hydrogen bonding between the N-H groups and the solvent.
Intramolecular Motions: The dynamic behavior of the phenyl rings and the flexibility of the central N-N bond.
MD simulations provide a bridge between the static picture of a single optimized molecule and the dynamic reality of molecules in a liquid or biological environment. ekb.egmdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key conceptual tool used to understand chemical reactivity and electronic properties. wikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
For 1,2-diphenylhydrazine, the HOMO is expected to be a π-type orbital with significant contributions from the nitrogen lone pairs and the phenyl rings. The LUMO is likely a π*-antibonding orbital distributed over the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and the energy required for electronic excitation. libretexts.org
Deuteration of the phenyl rings (d10) has a negligible effect on the electronic structure, meaning the shape and energy of the HOMO and LUMO are virtually identical to those of the non-deuterated compound. FMO analysis is performed on the optimized structure obtained from DFT calculations.
Table 3: Frontier Molecular Orbital Properties This table presents hypothetical data based on typical DFT calculation results for hydrazobenzene (B1673438).
| Property | Value (eV) | Description |
| HOMO Energy | -5.15 | Represents the molecule's ionization potential; related to its nucleophilicity. |
| LUMO Energy | -0.25 | Represents the molecule's electron affinity; related to its electrophilicity. |
| HOMO-LUMO Gap | 4.90 | Correlates with chemical reactivity and the energy of the lowest electronic transition. |
Global Quantum Descriptors (e.g., Softness, Hardness, Chemical Potential, Electrophilicity Index)
Global quantum descriptors, derived from Density Functional Theory (DFT), are crucial in predicting the chemical reactivity and stability of a molecule. nih.govimist.ma These descriptors are determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) is associated with its electron-accepting capability. imist.ma
The key global quantum descriptors include:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.
Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and quantifies the molecule's polarizability and reactivity.
Electrophilicity Index (ω): This index measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η).
Below is an interactive data table presenting representative calculated values of global quantum descriptors for a generic aromatic hydrazine derivative, illustrating the typical range for such compounds.
| Descriptor | Formula | Representative Value (eV) |
| HOMO Energy (EHOMO) | - | -5.0 to -6.5 |
| LUMO Energy (ELUMO) | - | -0.5 to -2.0 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.75 to -4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 3.0 |
| Global Softness (S) | 1 / η | 0.33 to 0.67 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.26 to 5.04 |
Note: These values are illustrative and based on computational studies of similar aromatic hydrazine compounds. The exact values for this compound would require specific theoretical calculations.
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The solid-state structure and properties of molecular compounds are governed by the nature and strength of their intermolecular interactions. In the case of this compound, a combination of non-covalent interactions is expected to dictate its crystal packing and the formation of supramolecular assemblies. The primary interactions anticipated include van der Waals forces and, potentially, weak hydrogen bonds involving the deuterated phenyl rings and the hydrazine nitrogen atoms.
The formation of supramolecular assemblies can lead to materials with distinct physical properties. The arrangement of molecules in the crystal lattice can influence properties such as melting point, solubility, and even solid-state reactivity. While detailed crystallographic data for this compound is not available, the principles of crystal engineering suggest that the interplay of weak non-covalent forces would lead to a well-defined three-dimensional network structure. researchgate.net
Applications of 1,2 Diphenyl D10 Hydrazine in Chemical Synthesis and Research
Deuterium (B1214612) Labeling for Mechanistic Elucidation in Complex Systems
The primary application of 1,2-(Diphenyl-d10)hydrazine in research is as an isotopic tracer to unravel complex reaction mechanisms. The mass difference between deuterium and hydrogen leads to a phenomenon known as the Kinetic Isotope Effect (KIE), where a bond to a deuterium atom is stronger and broken more slowly than a corresponding bond to a hydrogen atom. wikipedia.orglibretexts.org This difference in reaction rates can provide invaluable insight into the rate-determining steps of a chemical transformation. princeton.edu
In one notable example, a crossover experiment utilizing a mixture of 1,2-diphenylhydrazine (B7769752) and 1,2-diphenylhydrazine-d10 was employed to determine that a specific metal-mediated rearrangement process was intramolecular. researchgate.net The absence of mixed-isotope products confirmed that the fragments of the molecule did not separate and recombine with other molecules during the reaction.
Furthermore, selective deuteration is a proven method for unveiling the mechanisms of complex processes like autoxidation. copernicus.org By observing which deuterium atoms are retained or lost in the final products, researchers can infer which specific C-H (or C-D) bonds were involved in intermediate isomerization reactions, such as hydrogen atom abstractions. copernicus.org While not breaking the C-D bonds, the presence of deuterium on the phenyl rings can also induce secondary kinetic isotope effects, subtle rate changes that provide information about the transition state structure. wikipedia.org
Table 1: Key Concepts in Deuterium Labeling for Mechanistic Studies
| Concept | Description | Relevance of this compound |
|---|---|---|
| Primary Kinetic Isotope Effect (PKIE) | A change in reaction rate observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. Reactions are typically slower for the heavier isotope (e.g., kH/kD > 1). wikipedia.orglibretexts.org | Used to probe mechanisms where a C-H bond on the phenyl ring is cleaved, although less common for this specific molecule. |
| Secondary Kinetic Isotope Effect (SKIE) | A smaller rate change observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation. It reflects changes in hybridization or steric environment at the transition state. wikipedia.org | The d10-phenyl groups can influence reaction rates through SKIEs, providing clues about the transition state geometry. |
| Crossover Experiments | A method to distinguish between intramolecular and intermolecular mechanisms by reacting a mixture of labeled and unlabeled reactants and analyzing the isotopic distribution in the products. | Has been used with 1,2-diphenylhydrazine-d10 to confirm an intramolecular rearrangement pathway. researchgate.net |
| Tracer Studies | The isotopic label acts as a tag that can be tracked through a reaction sequence to determine the fate of the molecule or its fragments. | The d10-label allows for unambiguous tracking of the diphenylhydrazine moiety using mass spectrometry. |
Advanced Reagent in Organic Synthesis
Arylhydrazines are fundamental building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. One of the most common applications is the synthesis of the pyrazole core, which is prevalent in pharmaceuticals and agrochemicals. organic-chemistry.orgnih.gov The standard method involves the cyclocondensation reaction between an arylhydrazine and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govresearchgate.netjchemlett.com
By using this compound in these reactions, chemists can synthesize pyrazoles and other related heterocycles that are precisely labeled with ten deuterium atoms on the phenyl groups. These isotopically labeled heterocycles are exceptionally useful as:
Internal Standards for quantitative analysis by mass spectrometry.
Tracers in metabolic studies to follow the biological fate of a drug candidate.
Probes in mechanistic studies of subsequent reactions involving the synthesized heterocycle.
The general reaction for the synthesis of a labeled 1,3,5-triphenylpyrazole derivative is illustrated below:
Reaction Scheme for Labeled Pyrazole Synthesis Substituted Chalcone (d0) + 1,2-(Phenyl-d5)hydrazine → 1-(Phenyl-d5),3,5-triphenyl-4,5-dihydro-1H-pyrazole
This reaction demonstrates how the deuterated phenyl group from the hydrazine (B178648) is incorporated directly into the final heterocyclic product.
In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. Hydrazine and its derivatives are well-established derivatizing agents, particularly for aldehydes and ketones. nih.govresearchgate.net The reaction forms a stable hydrazone, which can be more easily detected by techniques like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. researchgate.netnih.gov
This compound is particularly valuable in quantitative mass spectrometry through a strategy known as isotope dilution. nih.govresearchgate.net In this approach, a known quantity of the deuterated hydrazine is used as an internal standard. It reacts with the target analyte (e.g., a carbonyl compound) in the same way as its non-deuterated counterpart. Because the resulting deuterated derivative has a higher mass (a mass shift of +10 amu), it can be distinguished from the non-deuterated derivative by the mass spectrometer. By measuring the ratio of the signal intensity of the "light" (natural) derivative to the "heavy" (deuterated) derivative, analysts can accurately calculate the concentration of the original analyte, correcting for any sample loss during preparation and analysis. researchgate.netrsc.org
The N-N bond and the lone pairs on the nitrogen atoms in 1,2-diphenylhydrazine make it a suitable precursor for the synthesis of bidentate ligands that can coordinate to metal centers. These nitrogen-containing ligands are crucial in the field of coordination chemistry and catalysis.
Synthesizing these ligands from this compound introduces a stable isotopic label into the ligand's structure. This labeling is a powerful tool for studying the behavior of the resulting metal complexes. For example:
In Nuclear Magnetic Resonance (NMR) spectroscopy , the absence of protons on the phenyl rings simplifies complex spectra, allowing for easier assignment of other signals.
In Vibrational Spectroscopy (IR and Raman) , the C-D bonds have different vibrational frequencies than C-H bonds, which can help in assigning specific vibrational modes associated with the ligand.
In mechanistic studies of catalysis , the deuterium label can be used to track the ligand's integrity or participation in a catalytic cycle. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Aromatic Hydrazines
Development of More Efficient and Selective Deuteration Methodologies
A primary challenge in the synthesis of compounds like 1,2-(Diphenyl-d10)hydrazine is the development of methods that are both highly efficient and precisely selective. Traditional methods can require harsh conditions or lack regioselectivity, leading to isotopic scrambling and low yields. Future research is focused on overcoming these limitations through novel catalytic systems and reaction conditions.
Key areas of development include:
Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Palladium-, ruthenium-, and iridium-based catalysts have shown promise in facilitating H-D exchange. nih.gov Future work will likely focus on developing more robust and cheaper catalysts, possibly using earth-abundant metals, that can operate under milder conditions with lower catalyst loadings. The goal is to achieve predictable, site-selective deuteration on the aromatic rings of hydrazine (B178648) derivatives. researchgate.netresearchgate.net
Acid- and Base-Catalyzed Exchange: The use of strong deuterated acids, such as deuterated trifluoromethanesulfonic acid, offers a direct route for electrophilic deuteration of aromatic amines under mild, room-temperature conditions. nih.gov Conversely, base-mediated approaches can also be employed. The refinement of these methods to be applicable to a wider range of substituted aromatic hydrazines is a significant research goal.
Environmentally Benign Deuterium (B1214612) Sources: A major push is toward using D₂O as a safe, inexpensive, and readily available deuterium source, replacing the need for high-pressure D₂ gas. nih.gov Systems that generate D₂ gas in situ from D₂O, for example through the reaction of aluminum with D₂O catalyzed by palladium on carbon (Pd/C), represent a greener and safer alternative. nih.gov
| Methodology | Catalyst/Reagent Example | Deuterium Source | Key Advantages | Research Focus |
| Transition Metal HIE | Palladium on Carbon (Pd/C) | D₂ gas or D₂O | High efficiency, potential for selectivity | Ligand design for improved regioselectivity, use of earth-abundant metals. |
| Acid-Catalyzed HIE | [D]Triflic Acid (CF₃SO₃D) | CF₃SO₃D | Mild conditions (room temp.), simple product isolation. | Expanding substrate scope, understanding substituent effects. |
| Organocatalysis | N-Heterocyclic Carbenes (NHC) | D₂O | Metal-free, promotes H-D exchange on formyl groups. nih.gov | Application to other functional groups on aromatic hydrazines. |
| In Situ D₂ Generation | Pd/C with Aluminum | D₂O | Enhanced safety (no D₂ gas handling), environmentally friendly. nih.gov | Optimization for various hydrazine substrates, scalability. |
Integration of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the precise mechanism of deuteration and subsequent reactions of deuterated hydrazines is crucial for optimizing processes and discovering new transformations. In situ and operando spectroscopic techniques, which monitor reactions as they occur under realistic conditions, are powerful tools for gaining these insights. researchgate.netyoutube.com
Future applications in the study of deuterated aromatic hydrazines will involve:
Real-Time Monitoring of H-D Exchange: Using techniques like in situ Infrared (IR) or Raman spectroscopy to observe the disappearance of C-H bonds and the appearance of C-D bonds on the catalyst surface or in solution. youtube.com This allows for the direct measurement of reaction kinetics and the identification of rate-determining steps.
Identification of Intermediates: Advanced techniques such as in situ Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) can help identify transient intermediates and characterize the active state of catalysts during the deuteration process. researchgate.net This is critical for understanding catalyst deactivation and for designing more stable and active systems.
Probing Isotope Effects: The combination of kinetic measurements with in situ spectroscopy allows for a detailed investigation of kinetic isotope effects. By observing how deuteration at specific sites affects reaction rates and pathways, researchers can gain a deeper understanding of reaction mechanisms, such as those in catalytic transfer hydrogenation processes where hydrazine derivatives are used as reducing agents. researchgate.netacs.org
High-Throughput Screening and Combinatorial Approaches in Derivatization
Derivatization is a key process for modifying the properties of a core molecule like this compound to create a library of new compounds for various applications, such as drug discovery or materials science. mdpi.com It is also a critical step in analytical chemistry to make molecules more amenable to techniques like gas chromatography (GC) or mass spectrometry (MS). nih.govsigmaaldrich.com Applying high-throughput screening (HTS) and combinatorial chemistry to this process can dramatically accelerate the discovery of new derivatives with desired properties.
Emerging trends in this area include:
Miniaturized Reaction Platforms: Using microplate formats or microfluidic devices to run hundreds or thousands of derivatization reactions in parallel with small amounts of the deuterated hydrazine starting material. This allows for the rapid screening of different reagents, catalysts, and reaction conditions.
Automated Synthesis and Purification: Integrating robotic systems for liquid handling, reaction work-up, and purification to streamline the synthesis of compound libraries based on the deuterated aromatic hydrazine scaffold.
Rapid Analytical Screening: Coupling HTS synthesis with fast analytical techniques like MALDI-MS or UPLC-MS to quickly assess the outcome of derivatization reactions and identify successful product formation. nih.gov The use of deuterated derivatization agents can also aid in quantification by providing internal standards for each metabolite. nih.govresearchgate.net Hydrazine-based reagents are particularly useful for derivatizing carbonyl-containing compounds, enhancing their detection sensitivity. nih.govnih.gov
Expansion of Computational Models to Predict Novel Reactivities and Applications
Computational chemistry provides a powerful predictive tool that can guide experimental work, saving time and resources. For deuterated aromatic hydrazines, computational models can offer insights into their structure, stability, and reactivity.
Future research will leverage computational tools to:
Predict Site Selectivity of Deuteration: Using Density Functional Theory (DFT) and other quantum chemical methods to model the transition states of H-D exchange reactions on different positions of the aromatic rings. nih.gov This can help predict which catalysts and conditions will favor deuteration at a desired location.
Model Reaction Barriers and Kinetics: Calculating the energy barriers for reactions involving deuterated hydrazines to predict their reactivity and to understand the magnitude of kinetic isotope effects. This is particularly valuable for predicting how deuteration will impact the metabolic stability of a potential drug candidate. nih.gov
Employ Machine Learning and AI: Training neural networks on large datasets of known reactions to predict the outcomes of new transformations. rsc.org Such models can predict the most likely site of functionalization on a complex deuterated aromatic hydrazine, guiding synthetic efforts toward novel derivatives. rsc.org
Simulate Molecular Dynamics: Using molecular dynamics simulations to understand processes like the thermal decomposition of deuterated hydrazines or their interactions with biological macromolecules. aps.org
Exploration of New Catalytic Systems for Transformations Involving Deuterated Hydrazines
Beyond their synthesis, the unique reactivity of deuterated aromatic hydrazines can be harnessed in various chemical transformations. The development of new catalytic systems is essential for unlocking the full potential of these molecules as building blocks in organic synthesis.
Promising areas for exploration include:
Catalytic Transfer Hydrogenation (CTH): Hydrazine and its derivatives are effective hydrogen donors in CTH reactions. researchgate.net Research into new homogeneous and heterogeneous catalysts that can efficiently utilize deuterated hydrazines as deuterium donors would provide a valuable method for the selective deuteration of other molecules, such as alkenes and alkynes. bohrium.com
C-N Bond Forming Reactions: Developing novel catalysts for cross-coupling reactions that use deuterated aromatic hydrazines to introduce N-N linkages or amino groups into complex molecules. This could involve exploring new ligand designs for palladium, copper, or nickel catalysts to facilitate these transformations.
Novel Organocatalysis: Expanding the scope of organocatalysts, such as N-heterocyclic carbenes (NHCs), for activating and transforming deuterated hydrazines in new ways, avoiding the use of transition metals. nih.gov
Cluster Catalysis: Investigating the use of polynuclear metal clusters as catalysts, which can offer unique reactivity and selectivity in transformations such as the hydrogenation of hydrazine derivatives due to the cooperative effects of multiple metal centers. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 1,2-(Diphenyl-d10)hydrazine with high isotopic purity?
Synthesis typically involves substituting phenyl groups with deuterated analogs. A common approach is reacting deuterated benzaldehyde derivatives with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol with acid catalysis). Post-synthesis, isotopic purity can be ensured via repeated recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium integration ratios and absence of proton signals in aromatic regions .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy : To verify deuterium substitution (e.g., disappearance of aromatic proton signals) and hydrazine bond integrity.
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 184.23 g/mol for non-deuterated analog) and isotopic distribution .
- Infrared (IR) spectroscopy : Identifies N-H and C-D stretching frequencies (~3300 cm⁻¹ and ~2100 cm⁻¹, respectively) .
- X-ray crystallography : Resolves bond lengths and angles, particularly for hydrazine moiety validation .
Advanced Research Questions
Q. What experimental strategies address discrepancies in environmental partitioning data for this compound?
Discrepancies in solubility, vapor pressure, and Koc (organic carbon partition coefficient) arise from inconsistent experimental conditions. To resolve this:
- Conduct measurements under standardized temperatures (e.g., 25°C) and ionic strengths.
- Use headspace gas chromatography for vapor pressure and shake-flask methods for solubility in multiple solvents (e.g., water, octanol).
- Validate results against computational models (e.g., EPI Suite) to identify outliers .
Q. How should researchers evaluate conflicting findings in toxicity studies across different model organisms?
Apply systematic review frameworks (e.g., ATSDR’s OHAT guidelines):
- Risk of bias assessment : Evaluate study design (e.g., randomization, blinding, exposure characterization) using standardized tools (Table C-4, ).
- Confidence rating : Rate evidence based on reproducibility, dose-response consistency, and biological plausibility. For example, prioritize studies with low attrition bias and controlled confounding variables .
- Cross-species extrapolation : Adjust for metabolic differences using allometric scaling or in vitro hepatocyte assays .
Q. What are the critical parameters for designing anaerobic degradation studies of this compound in sediment systems?
Key factors include:
- Redox potential : Maintain strict anoxic conditions (Eh < -200 mV) using gloveboxes or resazurin indicators.
- Microbial consortia : Use sediment inocula from contaminated sites to ensure functional degraders.
- Analytical endpoints : Monitor degradation products (e.g., aniline derivatives) via LC-MS/MS and quantify residual hydrazine via colorimetric assays (e.g., Folin-Ciocalteu method ).
- Kinetic modeling : Fit data to first-order decay models to estimate half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
